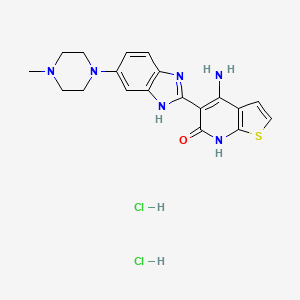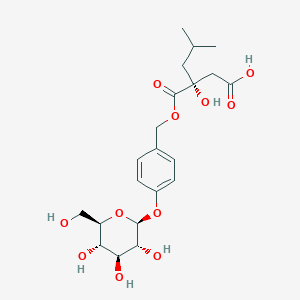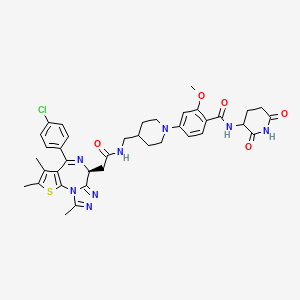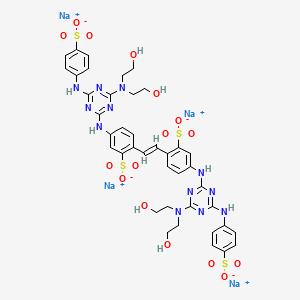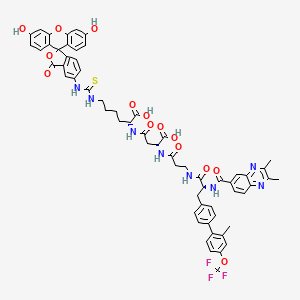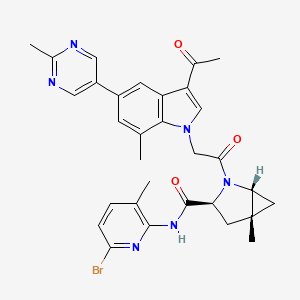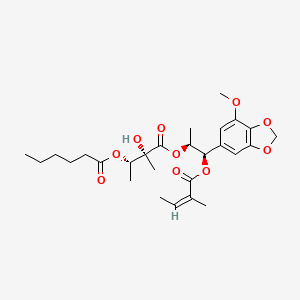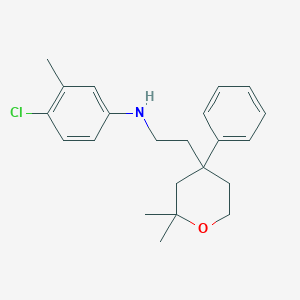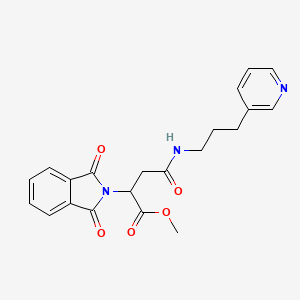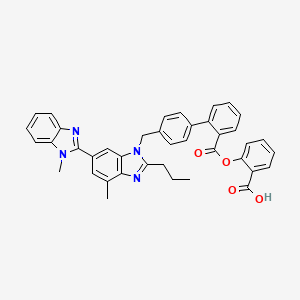
Glut1-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glut1-IN-3 is a compound known for its inhibitory effects on the glucose transporter 1 (GLUT1). GLUT1 is a member of the major facilitator superfamily and plays a crucial role in glucose uptake in cells. The inhibition of GLUT1 is of significant interest in cancer research, as many cancer cells exhibit increased glucose uptake to support their rapid growth and proliferation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glut1-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediates: Initial steps often involve the preparation of intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts in cross-coupling reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes.
化学反应分析
Types of Reactions
Glut1-IN-3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Glut1-IN-3 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study glucose transport mechanisms and to develop new inhibitors.
Biology: Helps in understanding the role of glucose transporters in cellular metabolism and signaling.
Medicine: Investigated for its potential in cancer therapy, as inhibiting GLUT1 can reduce glucose uptake in cancer cells, potentially slowing their growth.
Industry: Could be used in the development of diagnostic tools and therapeutic agents targeting glucose transporters.
作用机制
Glut1-IN-3 exerts its effects by binding to the GLUT1 transporter, thereby inhibiting its function. This inhibition prevents glucose from entering the cells, which is particularly effective in cancer cells that rely heavily on glucose for energy. The molecular targets include specific binding sites on the GLUT1 protein, and the pathways involved are primarily related to glucose metabolism and cellular energy production.
相似化合物的比较
Similar Compounds
Glut1-IN-1: Another inhibitor of GLUT1, but with different binding affinities and specificities.
Glut1-IN-2: Similar in function but may have different pharmacokinetic properties.
Uniqueness
Glut1-IN-3 is unique due to its specific binding affinity and inhibitory potency against GLUT1. It may also have distinct pharmacokinetic and pharmacodynamic profiles compared to other similar compounds, making it a valuable tool in both research and potential therapeutic applications.
属性
分子式 |
C20H26N2O10SSe |
|---|---|
分子量 |
565.5 g/mol |
IUPAC 名称 |
[(1S,2R,3S,4R,5R)-2,3,4-triacetyloxy-5-(3-amino-4-sulfamoylphenyl)selanylcyclohexyl] acetate |
InChI |
InChI=1S/C20H26N2O10SSe/c1-9(23)29-15-8-17(34-13-5-6-16(14(21)7-13)33(22,27)28)19(31-11(3)25)20(32-12(4)26)18(15)30-10(2)24/h5-7,15,17-20H,8,21H2,1-4H3,(H2,22,27,28)/t15-,17+,18+,19-,20-/m0/s1 |
InChI 键 |
HLVUZQBVCDDOFP-VRCPBSEVSA-N |
手性 SMILES |
CC(=O)O[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)[Se]C2=CC(=C(C=C2)S(=O)(=O)N)N |
规范 SMILES |
CC(=O)OC1CC(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)[Se]C2=CC(=C(C=C2)S(=O)(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


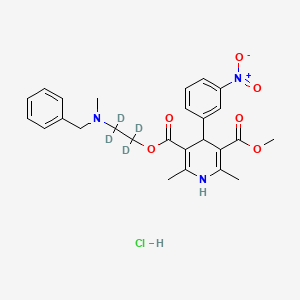


![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)
